

GSK1016790A: A Comprehensive Technical Guide for the Selective Activation of TRPV4

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Compound of Interest					
Compound Name:	GSK1016790A				
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GSK1016790A**, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes associated signaling pathways.

Introduction to GSK1016790A

GSK1016790A is a small molecule compound that has emerged as a critical tool for studying the physiological and pathological roles of the TRPV4 channel.[1] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, and is implicated in a wide array of cellular processes, including mechanosensation, osmosensation, and temperature sensing.[2][3] **GSK1016790A**'s high potency and selectivity make it an invaluable pharmacological probe for elucidating the function of TRPV4 in various tissues and disease models.[1][4]

Chemical Properties:



Property	Value
IUPAC Name	N-[(1S)-1-[[4-[(2S)-2-[[(2,4- Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1- oxopropyl]-1-piperazinyl]carbonyl]-3- methylbutyl]benzo[b]thiophene-2- carboxamide[1]
Molecular Formula	C28H32Cl2N4O6S2[5][6]
Molar Mass	655.61 g·mol ⁻¹ [1][5]
CAS Number	942206-85-1[4][5]

Mechanism of Action

GSK1016790A acts as a direct agonist of the TRPV4 channel.[4] Binding of **GSK1016790A** to the channel induces a conformational change, leading to channel opening and subsequent influx of cations, most notably Ca²⁺.[2][4] This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream signaling events.[7] Studies have shown that **GSK1016790A**-induced activation of TRPV4 can lead to a rapid but partial desensitization of the channel and a downregulation of its expression on the plasma membrane.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **GSK1016790A** in various experimental settings.

Table 1: In Vitro Potency of GSK1016790A



Cell Type	Assay	Endpoint	EC ₅₀ Value	Reference(s)
HEK cells expressing mouse TRPV4	Ca²+ influx	18 nM	[4][9]	
HEK cells expressing human TRPV4	Ca²+ influx	2.1 nM	[4][9]	
Primary human endothelial cells	Whole-cell event frequency	26.9 nM	[10]	
HEK293-TRPV4 cells	Cytoplasmic aggregation of TRPV4	31 nM	[11]	
Mouse ventricular myocytes	Action potential duration at 90% repolarization (APD ₉₀)	~300 nM	[12]	

Table 2: In Vivo Effects of GSK1016790A



Animal Model	Administration Route	Dose	Observed Effect	Reference(s)
Mice	Intraperitoneal (i.p.)	0.001-0.1 mg/kg	Dose-dependent inhibition of whole gut transit time	[4]
Rats	Intravenous (i.v.)	2-10 μg/kg	Dose-related decreases in pulmonary and systemic arterial pressure	[13]
Rats	Intravenous (i.v.)	12 μg/kg	Cardiovascular collapse	[13]
Mice (Intracerebral Hemorrhage model)	Attenuated neurological and motor deficits	[14]		

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of **GSK1016790A**.

Intracellular Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ($[Ca^{2+}]i$) in response to **GSK1016790A** stimulation.

Materials:

- Cells expressing TRPV4 (e.g., HEK293-TRPV4, HeLa-TRPV4, or primary endothelial cells) [2][11]
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[2]



- Ca²⁺-containing extracellular solution (e.g., 136 mM NaCl, 5.4 mM KCl, 0.5 mM MgCl₂, 0.4 mM MgSO₄, 3 mM NaHCO₃, 2 mM CaCl₂, 5 mM glucose, and 10 mM HEPES, pH 7.4)[2]
- Ca2+-free extracellular solution (as above, but with 1 mM EGTA and no CaCl2)[2]
- GSK1016790A stock solution (in DMSO)[4]
- Fluorescence microscope equipped for ratiometric imaging[2]

Procedure:

- Seed cells on glass coverslips and allow them to adhere.
- Load the cells with Fura-2 AM according to the manufacturer's instructions.
- Wash the cells with the Ca²⁺-containing extracellular solution.
- Mount the coverslip on the microscope stage and perfuse with the Ca²⁺-containing solution.
- Establish a baseline fluorescence recording.
- Apply **GSK1016790A** at the desired concentration by adding it to the perfusion solution.
- Record the change in fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission) over time.[2]
- To confirm the signal is due to extracellular Ca²⁺ influx, repeat the experiment in Ca²⁺-free extracellular solution.[2]
- Intracellular Ca²⁺ concentration can be calculated from the fluorescence ratio using established calibration methods.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through TRPV4 channels upon activation by **GSK1016790A**.

Materials:



- Cells expressing TRPV4[2]
- Patch-clamp amplifier and data acquisition system
- Micromanipulator
- Glass micropipettes
- Extracellular solution (as described in 4.1)[2]
- Pipette internal solution (e.g., 20 mM CsCl, 100 mM Cs aspartate, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 1 mM Mg-ATP, and 0.1 mM Na-GTP, pH 7.2)[2]
- GSK1016790A stock solution

Procedure:

- Prepare cells on a coverslip placed in a recording chamber on the microscope stage.
- Fabricate micropipettes with a resistance of 3-5 M Ω when filled with the internal solution.
- Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Clamp the cell at a holding potential (e.g., -90 mV).[2]
- Apply voltage ramps (e.g., -100 mV to +100 mV over 200 msec) to determine the current-voltage (I-V) relationship.[2]
- Perfuse the cell with a solution containing GSK1016790A.
- Record the GSK1016790A-induced currents and changes in the I-V relationship. The characteristic outward rectification at positive voltages is indicative of TRPV4 currents.[2]

Cell Surface Biotinylation and Western Blotting



This protocol is used to quantify changes in the plasma membrane expression of TRPV4 following **GSK1016790A** treatment.

Materials:

- Cells expressing TRPV4[11]
- GSK1016790A
- Sulfo-NHS-SS-Biotin
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Streptavidin-agarose beads
- SDS-PAGE gels and blotting apparatus
- Primary antibody against TRPV4
- HRP-conjugated secondary antibody
- Chemiluminescence detection reagents

Procedure:

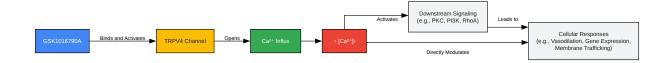
- Treat cells with GSK1016790A for the desired time course.
- · Wash cells with ice-cold PBS.
- Incubate cells with Sulfo-NHS-SS-Biotin on ice to label cell surface proteins.
- Quench the biotinylation reaction.
- Lyse the cells and collect the total protein lysate.
- Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.
- Elute the biotinylated proteins from the beads.



- Separate the total lysate and the biotinylated protein fraction by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with the primary anti-TRPV4 antibody, followed by the HRP-conjugated secondary antibody.
- Detect the protein bands using chemiluminescence and quantify the band intensities to determine the relative amount of TRPV4 at the cell surface.

Signaling Pathways and Experimental Visualizations

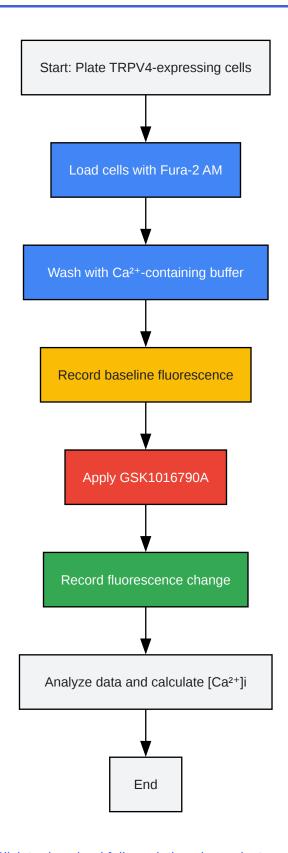
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TRPV4 activation by **GSK1016790A** and a typical experimental workflow.



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Caption: **GSK1016790A** activation of the TRPV4 signaling cascade.

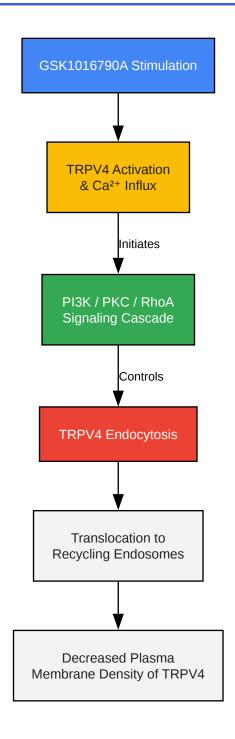




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Caption: Experimental workflow for intracellular calcium imaging.





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Caption: Signaling pathway for **GSK1016790A**-induced TRPV4 downregulation.[11][15]

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